2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a cyclopropane ring, an indole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the indole and furan rings, followed by the introduction of the cyclopropane carbonyl group. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Furan Ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the Cyclopropane Carbonyl Group: This step may involve the reaction of the indole derivative with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Coupling of the Indole and Furan Rings: The final step involves coupling the indole and furan rings through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the furan ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetamide: Similar indole structure but lacks the cyclopropane and furan rings.
N-(Furan-2-ylmethyl)acetamide: Contains the furan ring but lacks the indole and cyclopropane structures.
Uniqueness
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both the indole and furan rings, as well as the cyclopropane carbonyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-10-14-4-3-9-24-14)12-21-11-16(19(23)13-7-8-13)15-5-1-2-6-17(15)21/h1-6,9,11,13H,7-8,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXCTJSLJXNCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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